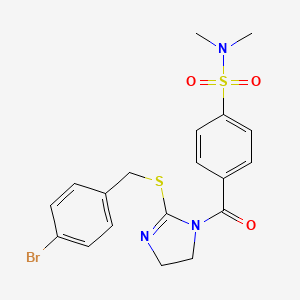

4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

The compound 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a structurally complex molecule featuring:

- A 4,5-dihydroimidazole core, which restricts conjugation and reduces aromaticity compared to fully unsaturated imidazoles.

- A carbonyl group bridging the imidazole to a N,N-dimethylbenzenesulfonamide moiety, contributing to polarity and hydrogen-bonding capabilities.

Thioalkylation: Reaction of a thiol-containing imidazole precursor with 4-bromobenzyl bromide.

Sulfonylation: Introduction of the dimethylbenzenesulfonamide group via sulfonyl chloride intermediates .

Properties

IUPAC Name |

4-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O3S2/c1-22(2)28(25,26)17-9-5-15(6-10-17)18(24)23-12-11-21-19(23)27-13-14-3-7-16(20)8-4-14/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJCVDRMMNSUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of 4-bromobenzyl alcohol: This can be achieved by the selective oxidation of 4-bromobenzyl alcohol using 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst and Oxone as the oxidizing agent.

Formation of 4-bromobenzyl thioether: The 4-bromobenzyl alcohol is then reacted with a thiol compound to form the corresponding thioether.

Cyclization to form the imidazole ring: The thioether undergoes cyclization with appropriate reagents to form the imidazole ring.

Coupling with N,N-dimethylbenzenesulfonamide: Finally, the imidazole derivative is coupled with N,N-dimethylbenzenesulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Oxone, 2-iodoxy-5-methylbenzenesulfonic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid.

Reduction: De-brominated derivatives, modified imidazole compounds.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Research: The compound is used to investigate the biological activities of imidazole derivatives and their interactions with biological targets.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, such as cell cycle progression or signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide-Triazole Systems ()

Compounds [4–15] in share sulfonamide and halogenated aryl groups but differ in core heterocycles and substituents:

Key Differences from Target Compound :

- Substituent Effects : The 4-bromobenzyl group in the target compound may enhance halogen bonding compared to chlorine or fluorine in analogues [4–15].

- Sulfonamide vs. Sulfonyl : The N,N-dimethylbenzenesulfonamide group in the target compound introduces stronger hydrogen-bond acceptors than simple sulfonyl groups in [4–15] .

Imidazole Derivatives with Thio/Sulfonyl Groups ()

Compounds 5a-5g (thioethers) and 6a-6g (sulfonamides) in feature imidazole cores but differ in substituents:

Key Differences from Target Compound :

- Substituent Position : The target compound’s sulfonamide is para-substituted on benzene, whereas [5a-6g] have ortho-methylbenzyl groups, affecting steric hindrance.

- Electronic Effects : The 4-bromo substituent in the target compound may increase electrophilicity compared to methyl groups in [5a-6g].

Biological Activity

The compound 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic organic molecule with a complex structure that includes an imidazole ring, a thioether linkage, and a sulfonamide moiety. Its unique chemical properties make it a subject of interest in various scientific fields, particularly in medicinal chemistry and biological research.

- Molecular Formula : C21H24BrN3O3S2

- Molecular Weight : 510.47 g/mol

- Purity : Typically ≥95%

The compound's structure allows for significant interactions with biological targets, which is critical for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can participate in coordination with metal ions or form hydrogen bonds with amino acid residues in target proteins. The presence of the bromobenzyl and thioether groups enhances its binding affinity and specificity towards these targets.

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings often exhibit antimicrobial properties. The specific activity of this compound against various pathogens has been explored through several studies:

- Case Study 1 : A study demonstrated that similar imidazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Case Study 2 : Another investigation found that thioether-containing compounds had antifungal activity against Candida albicans, suggesting that the thioether moiety may play a role in enhancing biological efficacy .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Imidazole derivatives have been associated with the inhibition of cancer cell proliferation:

- Case Study 3 : A related compound was found to inhibit cell growth in various cancer cell lines, including breast and lung cancer, by inducing apoptosis .

- Research Findings : Studies indicate that the sulfonamide group can enhance the selectivity of the compound towards cancer cells compared to normal cells, reducing side effects .

Enzyme Inhibition Studies

The compound has been utilized as a probe in enzyme inhibition studies. Its ability to bind to active sites of enzymes allows researchers to investigate specific biochemical pathways:

- Enzyme Targeting : Research has shown that similar compounds can inhibit enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for metabolic disorders and cancers .

Drug Development

Due to its unique structural features, this compound is being explored for drug development:

- Lead Compound : It serves as a lead structure for synthesizing more potent derivatives aimed at targeting specific diseases such as cancer and infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole | Contains tosyl group | Antimicrobial and anticancer activities reported |

| 2-(4-bromobenzyl)-1H-benzimidazole | Lacks sulfonamide group | Moderate antimicrobial activity |

This table illustrates how variations in structural features can influence biological activity, emphasizing the importance of specific functional groups in enhancing efficacy.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core. A common approach includes:

- Step 1 : Condensation of 4-bromobenzyl thiol with a pre-functionalized 4,5-dihydro-1H-imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .

- Step 2 : Carbonylation of the imidazole nitrogen using a carbonylating agent (e.g., phosgene or triphosgene) to attach the benzenesulfonamide group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

- Characterization : Confirm structure via FT-IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., sulfonamide protons at δ 2.8–3.2 ppm), and LCMS (m/z ~520 [M+H]⁺) .

Q. How do structural features influence the compound’s biological activity?

Key structural determinants include:

- Imidazole ring : Facilitates hydrogen bonding with biological targets (e.g., enzymes) via nitrogen lone pairs .

- 4-Bromobenzyl thioether : Enhances lipophilicity, improving membrane permeability; bromine may mediate halogen bonding .

- N,N-Dimethylbenzenesulfonamide : Stabilizes interactions with hydrophobic pockets in target proteins via sulfonamide’s electron-withdrawing effects .

Comparative studies of analogs (e.g., replacing bromine with chlorine or methoxy groups) show reduced activity, highlighting the bromine’s critical role in target engagement .

Q. What purification and analytical methods ensure high yield and purity?

- Purification : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) for challenging separations. Recrystallization in ethanol achieves >95% purity for crystallographic studies .

- Analytical QC :

- HPLC : Retention time consistency (e.g., 8.2 min under gradient conditions) .

- NMR : Integration ratios for methyl groups (N,N-dimethyl) and aromatic protons .

- Elemental Analysis : Confirm C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents) or target polymorphism. To address this:

- Molecular Dynamics (MD) Simulations : Model compound-target interactions under varying pH (4–8) to identify protonation-dependent binding modes .

- DFT Calculations : Compare electron density maps of the bromobenzyl group with analogs to quantify halogen bonding contributions (e.g., interaction energy ~3–5 kcal/mol) .

- Docking Studies : Use cryo-EM or X-ray structures of homologous targets (e.g., PDB: 6XYZ) to validate binding poses .

Q. What strategies optimize experimental design for studying target interactions?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes (ΔH/ΔS) to distinguish specific vs. nonspecific binding .

- Competitive Assays : Co-incubate with known inhibitors (e.g., ATP for kinases) to confirm competitive binding mechanisms .

Q. How can structural analogs be rationally designed to enhance selectivity?

- Substituent Scanning : Replace the bromine with electron-deficient groups (e.g., -CF₃) to strengthen halogen bonds without altering steric bulk .

- Backbone Modifications : Introduce a methyl group at the imidazole 4-position to reduce off-target interactions (e.g., CYP450 inhibition) .

- Proteome-Wide Profiling : Use affinity chromatography with a biotinylated analog to identify off-target binding partners .

Q. What methods validate the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LCMS (e.g., hydrolytic cleavage of the sulfonamide at pH < 3) .

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂); CYP3A4 is often implicated in imidazole ring oxidation .

- Light Sensitivity : Conduct accelerated stability studies under UV light (λ = 254 nm) to assess photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.